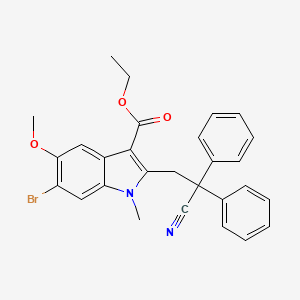![molecular formula C22H18N2O4 B11548932 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11548932.png)
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or a ketone. This compound is characterized by its unique structure, which includes a nitrophenyl group and a methylbenzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate typically involves the condensation of 4-methylbenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then esterified with 3-methylbenzoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: Similar Schiff base with different substituents.
2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Another Schiff base with a methoxy group instead of a nitro group.
Uniqueness
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is unique due to its combination of a nitrophenyl group and a methylbenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H18N2O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H18N2O4/c1-15-6-9-19(10-7-15)23-14-17-8-11-21(20(13-17)24(26)27)28-22(25)18-5-3-4-16(2)12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
KAARRSPGPBSGIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548849.png)

![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548854.png)
![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine](/img/structure/B11548858.png)
![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11548859.png)
![2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11548865.png)
![2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11548868.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548877.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11548882.png)
![(2,5-Dimethoxyphenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11548887.png)
![N-(2,6-diethylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11548891.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548895.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11548902.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide](/img/structure/B11548904.png)
